Phenol, 2,2'-[(2-phenyl-1,3-imidazolidinediyl)bis(methylene)]bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 2,2’-[(2-phenyl-1,3-imidazolidinediyl)bis(methylene)]bis- is a complex organic compound characterized by the presence of phenolic and imidazolidine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,2’-[(2-phenyl-1,3-imidazolidinediyl)bis(methylene)]bis- typically involves the reaction of phenolic compounds with imidazolidine derivatives. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the formation of the desired product. One common method involves the use of nucleophilic aromatic substitution reactions, where the phenolic group reacts with an imidazolidine derivative under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2,2’-[(2-phenyl-1,3-imidazolidinediyl)bis(methylene)]bis- undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imidazolidine ring can be reduced under specific conditions.
Substitution: Both the phenolic and imidazolidine groups can participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and bases like sodium hydroxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group typically results in the formation of quinones, while substitution reactions can lead to various substituted phenolic or imidazolidine derivatives .
Scientific Research Applications
Phenol, 2,2’-[(2-phenyl-1,3-imidazolidinediyl)bis(methylene)]bis- has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phenol, 2,2’-[(2-phenyl-1,3-imidazolidinediyl)bis(methylene)]bis- involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds and interact with enzymes or receptors, while the imidazolidine ring can participate in various chemical reactions. These interactions can modulate biological pathways and result in specific effects .
Comparison with Similar Compounds
Similar Compounds
Phenol, 2-[(1H-1,2,4-triazol-3-ylimino)methyl]-: Another phenolic compound with a triazole ring instead of an imidazolidine ring.
Phenol, 2,2’-methylenebis[6-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)-: A phenolic compound with benzotriazole groups.
Uniqueness
Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry .
Properties
CAS No. |
65953-58-4 |
---|---|
Molecular Formula |
C23H24N2O2 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
2-[[3-[(2-hydroxyphenyl)methyl]-2-phenylimidazolidin-1-yl]methyl]phenol |
InChI |
InChI=1S/C23H24N2O2/c26-21-12-6-4-10-19(21)16-24-14-15-25(17-20-11-5-7-13-22(20)27)23(24)18-8-2-1-3-9-18/h1-13,23,26-27H,14-17H2 |
InChI Key |
WAYSQYILMUUVIY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(N1CC2=CC=CC=C2O)C3=CC=CC=C3)CC4=CC=CC=C4O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.